Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro-

LogP Lipophilicity 2,3-Dioxo-1,4-benzoxazine

Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- (CAS 34288-10-3) is a fully synthetic, fluorinated N-acyl derivative of the 2,3-dioxo-1,4-benzoxazine heterocyclic system. Its molecular formula is C₁₀H₅F₃N₂O₄ (MW 274.15 g/mol), bearing a trifluoroacetamide substituent at the N-4 position of the dioxobenzoxazine core.

Molecular Formula C10H5F3N2O4
Molecular Weight 274.15 g/mol
CAS No. 34288-10-3
Cat. No. B12797415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro-
CAS34288-10-3
Molecular FormulaC10H5F3N2O4
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)C(=O)O2)NC(=O)C(F)(F)F
InChIInChI=1S/C10H5F3N2O4/c11-10(12,13)9(18)14-15-5-3-1-2-4-6(5)19-8(17)7(15)16/h1-4H,(H,14,18)
InChIKeyUDYXKIAZVPYHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- (CAS 34288-10-3): Core Physicochemical Identity and Compound Class


Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- (CAS 34288-10-3) is a fully synthetic, fluorinated N-acyl derivative of the 2,3-dioxo-1,4-benzoxazine heterocyclic system . Its molecular formula is C₁₀H₅F₃N₂O₄ (MW 274.15 g/mol), bearing a trifluoroacetamide substituent at the N-4 position of the dioxobenzoxazine core . The compound belongs to the broader class of 2,3-dioxo-1,4-benzoxazine derivatives—a family with documented fungicidal and fungistatic properties in agricultural patent literature [1]. Unlike naturally occurring benzoxazinoid hydroxamic acids (e.g., DIBOA, DIMBOA), this compound is a non-natural, trifluoromethylated amide variant produced through multi-step organic synthesis, and is supplied exclusively for research and industrial use .

Why Generic Substitution Fails for N-(2,3-dioxo-1,4-benzoxazin-4-yl)-2,2,2-trifluoroacetamide (34288-10-3)


Within the 2,3-dioxo-1,4-benzoxazine scaffold family, minor N-4 substituent changes produce disproportionate shifts in physicochemical and electronic properties that cannot be compensated by blending or formulation adjustment. The trifluoroacetamide group of CAS 34288-10-3 introduces a strong electron-withdrawing effect (−I effect of CF₃) and substantially increased lipophilicity relative to the parent 2,3-dioxo-1,4-benzoxazine . This differentiation directly impacts solubility, membrane partitioning, metabolic susceptibility, and hydrogen-bonding capacity—all critical parameters in both biological screening and materials science applications. Substituting the trifluoroacetamide variant with the corresponding unsubstituted parent (CAS 3597-63-5), the N-hydroxy analog (CAS 89898-78-2), or the non-fluorinated N-acetyl analog (CAS 34288-09-0) will yield a different profile in any assay or process where lipophilicity, polarity, or electronic character governs performance [1]. Procurement specifications must therefore anchor on the exact fluorinated N-acyl substitution pattern; generic in-class substitution is not functionally equivalent.

Product-Specific Quantitative Differentiation Evidence for Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- (34288-10-3)


Lipophilicity Shift: LogP Increase of ~1.25 Units vs. Parent 2,3-Dioxo-1,4-Benzoxazine

The target compound (CAS 34288-10-3) exhibits a calculated LogP of 0.66 . The unsubstituted parent 2,3-dioxo-1,4-benzoxazine (CAS 3597-63-5) has a reported experimental LogP of −0.59 . This represents a ΔLogP of approximately +1.25 log units—a roughly 18-fold increase in octanol/water partition coefficient—attributable primarily to the trifluoroacetamide substituent. The N-hydroxy analog (4-hydroxy-1,4-benzoxazine-2,3-dione, CAS 89898-78-2) shows an intermediate LogP of 0.192, yielding a ΔLogP of +0.47 vs. the target, still markedly lower [1].

LogP Lipophilicity 2,3-Dioxo-1,4-benzoxazine Trifluoromethyl effect

Polar Surface Area Expansion: PSA Increase of ~9 Ų vs. 4-Hydroxy Analog

The target compound shows a calculated polar surface area (PSA) of 81.31 Ų . The 4-hydroxy-2,3-dioxo-1,4-benzoxazine analog (CAS 89898-78-2) has a reported PSA of 72.44 Ų [1]. The increase of 8.87 Ų reflects the additional carbonyl oxygen and the trifluoromethyl group's contribution to the topological polar surface area. PSA values for the unsubstituted parent (CAS 3597-63-5) and the non-fluorinated N-acetyl analog (CAS 34288-09-0) are not available in the open literature for comparison.

PSA Polar surface area Hydrogen bonding Drug-likeness

Trifluoroacetyl as a Verified Protecting Group for Benzoxazine Amine Functionality

In the context of benzoxazine monomer synthesis, trifluoroacetyl has been experimentally validated as a suitable N-protecting group for primary amine-functional benzoxazines. A 2010 study in Macromolecules (ACS) demonstrated that tetrachlorophthalimide and trifluoroacetyl are both effective protecting groups that allow primary amine groups to be prepared without damaging the existing benzoxazine ring structure [1]. A model amide-functional benzoxazine compound was prepared from the primary amine-functional benzoxazine intermediate and fully characterized by FTIR, ¹H NMR, and ¹³C NMR, with polymerization behavior studied by differential scanning calorimetry (DSC). The target compound (CAS 34288-10-3) represents the trifluoroacetyl-protected form of the 4-amino-2,3-dioxo-1,4-benzoxazine scaffold, and its procurement is scientifically justified for any synthetic route requiring subsequent deprotection to the free amine under controlled conditions. No comparable quantitative deprotection yield data for the non-fluorinated acetyl analog (CAS 34288-09-0) has been reported in the context of benzoxazine chemistry.

Protecting group strategy Benzoxazine monomer synthesis Trifluoroacetyl deprotection

Density Difference: 1.67 g/cm³ vs. Class Baselines

The target compound has a reported density of 1.67 g/cm³ . While directly comparable experimental density data for the closest analogs (parent, 4-hydroxy, N-acetyl) are not publicly available, the parent 2H-1,4-benzoxazine-2,3(4H)-dione (CAS 3597-63-5, MW 163.13) and the 4-hydroxy analog (MW 179.13) are substantially lower in molecular weight and lack the dense trifluoromethyl group [1]. The incorporation of three fluorine atoms (combined atomic mass contribution of ~57 amu in a compact volume) accounts for the elevated density of the target compound, which is a measurable, batch-verifiable identity and purity indicator.

Density Physical property Formulation Differential scanning calorimetry

Fungicidal Activity Class Association: 2,3-Dioxo-1,4-Benzoxazine Patent Family

European Patent EP 0028392 B1 (and its US counterpart US4297491A) explicitly states that 2,3-dioxo-1,4-benzoxazine derivatives obtainable by the claimed oxidation process possess fungicidal or fungistatic properties [1]. A related patent (DAS No. 1,195,063) further specifies that 2,3-dioxo-1,4-benzoxazines with chlorine substituents on the benzene nucleus have excellent fungicidal or fungistatic properties [2]. The target compound (CAS 34288-10-3) bears the core 2,3-dioxo-1,4-benzoxazine scaffold found in these fungicidal patent families. No quantitative ED₅₀, EC₅₀, or MIC values for this specific compound against defined fungal strains have been located in the public domain; the fungicidal activity association is a class-level inference based on patent disclosures of the core scaffold.

Fungicide Agrochemical 2,3-Dioxo-1,4-benzoxazine Plant protection

Best Research and Industrial Application Scenarios for N-(2,3-dioxo-1,4-benzoxazin-4-yl)-2,2,2-trifluoroacetamide (34288-10-3)


Agrochemical Fungicide Lead Optimization and SAR Studies

The 2,3-dioxo-1,4-benzoxazine scaffold is established in the patent literature as possessing fungicidal and fungistatic properties [1]. This specific trifluoroacetamide derivative (CAS 34288-10-3) provides an SAR probe with substantially higher lipophilicity (LogP 0.66 vs. −0.59 for the parent scaffold) and expanded polar surface area (PSA 81.31 Ų), making it a valuable comparator compound for optimizing foliar uptake, cuticular penetration, and target-site binding in agrochemical lead development programs .

Benzoxazine Monomer Synthesis via Protecting Group Strategy

Trifluoroacetyl has been experimentally validated as a suitable N-protecting group for primary amine-functional benzoxazines, enabling subsequent deprotection without damaging the benzoxazine ring [2]. Researchers pursuing multi-step benzoxazine monomer synthesis—particularly for high-performance polybenzoxazole materials—can procure CAS 34288-10-3 as a protected intermediate, with the trifluoroacetamide group offering a distinct deprotection profile under mildly basic conditions that differs from non-fluorinated acetyl protecting groups [2].

Physicochemical Reference Standard for Fluorinated Heterocycle Libraries

With well-defined calculated properties including density (1.67 g/cm³), LogP (0.66), PSA (81.31 Ų), and refractive index (1.561), CAS 34288-10-3 can serve as a physicochemical reference standard within fluorinated dioxobenzoxazine compound libraries . Its properties occupy a distinct region of chemical space relative to non-fluorinated analogs, making it useful for calibrating computational models, chromatographic retention prediction, and permeability assays .

Natural Product Analog Synthesis: DIBOA/DIMBOA Derivatization

The 2,3-dioxo-1,4-benzoxazine core is the direct synthetic precursor to the naturally occurring cyclic hydroxamic acids DIBOA and DIMBOA, which are bioactive benzoxazinoids from Gramineae with anti-inflammatory and allelopathic activities . The N-trifluoroacetamide derivative offers a non-natural, fluorinated entry point for synthesizing modified DIBOA/DIMBOA analogs with altered hydrogen-bonding capacity and metabolic stability, as the N-4 substituent directly modulates the reactivity of the dioxo functionality toward reductive transformations .

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